![molecular formula C18H21N3O3S B2693351 (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone CAS No. 2223944-30-5](/img/structure/B2693351.png)
(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone
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Overview
Description
(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone, also known as MPMP, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in GABAergic transmission, leading to the observed anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to a reduction in neuronal excitability. This results in the observed anticonvulsant and anxiolytic effects. (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone has also been found to have analgesic properties, which may be due to its ability to modulate the activity of the opioid system.
Advantages and Limitations for Lab Experiments
The advantages of using (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone in lab experiments include its potent and selective effects on the GABA receptor, as well as its ability to cross the blood-brain barrier. However, the limitations of using (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone include its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone. One potential area of research is the development of new drugs based on the structure of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone. Another area of research is the investigation of the potential therapeutic effects of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone in humans. Additionally, further studies are needed to fully understand the mechanism of action of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone and its effects on different neurotransmitter systems.
Synthesis Methods
The synthesis of (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone involves the reaction of 5-methyl-2-methylsulfonylpyrimidine-4-carboxylic acid with 3-phenylpiperidin-1-ylmethanone in the presence of a coupling agent. The reaction is carried out under mild conditions and yields a white solid product, which is purified by recrystallization.
Scientific Research Applications
(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic effects. It has been shown to possess anticonvulsant, analgesic, and anxiolytic properties in various animal models. (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone has also been found to have potential in the treatment of addiction, as it has been shown to reduce cocaine and nicotine self-administration in rodents. Additionally, (5-Methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone has shown potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
properties
IUPAC Name |
(5-methyl-2-methylsulfonylpyrimidin-4-yl)-(3-phenylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-11-19-18(25(2,23)24)20-16(13)17(22)21-10-6-9-15(12-21)14-7-4-3-5-8-14/h3-5,7-8,11,15H,6,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSBNMMLKSGXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)N2CCCC(C2)C3=CC=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonyl-5-methyl-4-(3-phenylpiperidine-1-carbonyl)pyrimidine |
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